1-Chloro-3-(octylsulfanyl)propan-2-ol
Description
1-Chloro-3-(octylsulfanyl)propan-2-ol (CAS: 4542-56-7) is a chlorinated secondary alcohol with the molecular formula C₁₁H₂₃ClOS and a molecular weight of 244.82 g/mol . Its structure features a chlorine atom at position 1, a hydroxyl group at position 2, and an octylsulfanyl (-S-C₈H₁₇) substituent at position 2. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly for the development of specialized surfactants or bioactive molecules .
Properties
CAS No. |
4542-56-7 |
|---|---|
Molecular Formula |
C11H23ClOS |
Molecular Weight |
238.82 g/mol |
IUPAC Name |
1-chloro-3-octylsulfanylpropan-2-ol |
InChI |
InChI=1S/C11H23ClOS/c1-2-3-4-5-6-7-8-14-10-11(13)9-12/h11,13H,2-10H2,1H3 |
InChI Key |
JASNOKGFPPPKKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCC(CCl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-(octylsulfanyl)propan-2-ol can be synthesized through the reaction of 1-octanethiol with epichlorohydrin. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(octylsulfanyl)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The chlorinated carbon can be reduced to form a hydrocarbon chain.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-3-(octylsulfanyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-(octylsulfanyl)propan-2-ol involves its interaction with various molecular targets. The compound’s chlorinated and sulfanyl groups enable it to participate in nucleophilic substitution and oxidation-reduction reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 1-chloro-propan-2-ol scaffold is a versatile template modified for diverse applications. Below is a detailed comparison of structurally analogous compounds, focusing on substituent variations, synthesis methods, physicochemical properties, and applications.
Phenoxy-Substituted Chlorohydrins
1-Chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol (5a)
- Molecular Formula : C₁₇H₂₅ClO₃
- Synthesis: Synthesized via alkylation of 4-(2-hydroxyethyl)phenol followed by epichlorohydrin reaction .
- Applications : Intermediate in β-blocker synthesis (e.g., betaxolol) .
- Key Properties : High enantiomeric purity (>99% ee) achieved via CALB-catalyzed kinetic resolution .
1-Chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol (4)
- Molecular Formula : C₁₆H₂₅ClO₄
- Synthesis: Produced from 4-((2-isopropoxyethoxy)methyl)phenol and epichlorohydrin (63% yield) .
- Applications : Precursor for enantiopure β-blockers like bisoprolol .
1-Chloro-3-(1-naphthyloxy)propan-2-ol
Comparison with Target Compound :
- Substituent Differences: Phenoxy/naphthyloxy groups vs. octylsulfanyl.
- Synthetic Routes: Enzymatic resolution is critical for phenoxy derivatives, whereas the target compound’s synthesis likely involves thiol-ether formation.
- Applications: Phenoxy derivatives are specialized for β-blockers; octylsulfanyl derivatives may prioritize surfactant properties.
Nitroimidazole and Amino-Substituted Derivatives
Ornidazole (1-Chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol)
- Molecular Formula : C₇H₁₀ClN₃O₃
- Applications : Antimicrobial agent against anaerobic bacteria and protozoa .
- Key Properties : Nitroimidazole moiety enhances bioavailability and redox activity .
1-Chloro-3-(2',4'-dichlorophenylamino)propan-2-ol
Comparison with Target Compound :
- Substituent Differences: Nitroimidazole/aminoaryl groups vs. alkylsulfanyl.
- Bioactivity: Nitroimidazole/amino derivatives are bioactive, whereas the target compound’s octylsulfanyl group may limit direct antimicrobial utility.
Alkoxy and Sulfanyl Derivatives
1-Chloro-3-(propan-2-yloxy)propan-2-ol
- Molecular Formula : C₆H₁₃ClO₂
- Applications : Versatile scaffold for small-molecule synthesis .
- Key Properties : Lower molecular weight (152.62 g/mol) enhances solubility in polar solvents .
1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol
Comparison with Target Compound :
- Substituent Differences : Isopropoxy/methylsulfanyl vs. octylsulfanyl.
- Physicochemical Properties : Longer alkyl chains (octyl) increase hydrophobicity and molecular weight.
Data Table: Key Properties of Selected Compounds
Research Findings and Trends
- Enzymatic Resolution: CALB lipase achieves >99% enantiomeric excess in resolving phenoxy-substituted chlorohydrins, a critical step for β-blocker synthesis .
- Antimicrobial Activity: Dichlorophenylamino derivatives show selective toxicity against C. albicans and P. aeruginosa, though less potent than standard antibiotics .
- Synthetic Efficiency: Phenoxy derivatives synthesized via epichlorohydrin exhibit moderate yields (63–88%), while nitroimidazole derivatives require specialized heterocyclic coupling .
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